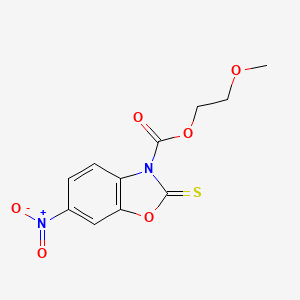![molecular formula C18H26N2O3 B3751175 3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol](/img/structure/B3751175.png)
3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol
Descripción general
Descripción
3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol is a complex organic compound characterized by its quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bis(2-methoxyethyl)amino group and the dimethylquinolin-4-ol moiety contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylquinolin-4-ol with bis(2-methoxyethyl)amine in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methoxyethyl)amine: A simpler analog used in various chemical syntheses.
2,6-Dimethylquinoline: Shares the quinoline core but lacks the bis(2-methoxyethyl)amino group.
Quinoline N-oxides: Oxidized derivatives with different reactivity and applications.
Uniqueness
3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[[bis(2-methoxyethyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-5-6-17-15(11-13)18(21)16(14(2)19-17)12-20(7-9-22-3)8-10-23-4/h5-6,11H,7-10,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZGKBLMMRVHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN(CCOC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3751101.png)
![(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3751114.png)

![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3751122.png)
![4,4,8-trimethyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B3751123.png)
![5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE](/img/structure/B3751129.png)
![5-(4-chlorobenzylidene)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751144.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751148.png)
![5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one](/img/structure/B3751154.png)


![3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B3751178.png)
![3-{[butyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B3751183.png)
